CID 78067052
Description
No data regarding the chemical structure, properties, or applications of CID 78067052 are available in the provided evidence. PubChem entries typically include:
- Molecular formula and weight
- IUPAC name and synonyms
- Physicochemical properties (e.g., logP, solubility, polarity)
- Spectral data (NMR, MS, IR)
- Biological activity (if studied)
Without access to these details, a comprehensive introduction cannot be provided.
Properties
Molecular Formula |
Ga6Tb |
|---|---|
Molecular Weight |
577.26 g/mol |
InChI |
InChI=1S/6Ga.Tb |
InChI Key |
YPDBUMWSCDKVBU-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Tb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78067052 involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced industrial techniques may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
CID 78067052 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
CID 78067052 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.
Medicine: It could be investigated for its potential therapeutic effects and used in drug development.
Industry: It may be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78067052 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects would depend on its chemical structure and the biological system in which it is being studied. Detailed studies would be required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a generalized framework for such analyses:
Table 1: Key Parameters for Comparative Analysis
Key Findings from Evidence
- Structural Similarity : Tools like Tanimoto coefficients (>0.85) are used to assess similarity .
- Functional Groups : Presence of carboxyl, hydroxyl, or aromatic groups influences reactivity and bioactivity .
- Pharmacokinetics : Parameters like BBB permeability (e.g., CID 737737: BBB-permeable ) and CYP inhibition (e.g., CID 737737: CYP1A2 inhibitor ) are critical for drug design.
Methodological Considerations
The evidence emphasizes rigorous protocols for compound characterization and comparison:
- Spectral Validation : Mass spectrometry with collision-induced dissociation (CID) provides structural insights .
- Data Reproducibility : Detailed experimental steps (e.g., solvent, temperature, catalysts) must be reported .
- Reference Standards: Known compounds (e.g., gallic acid, CID 370 ) should be used for calibration.
Limitations and Recommendations
- Data Gaps : The absence of CID 78067052 in the evidence precludes a targeted analysis.
- Future Work : Access to PubChem entries, spectral libraries, or experimental data (e.g., LC-MS, NMR) is essential for accurate comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
